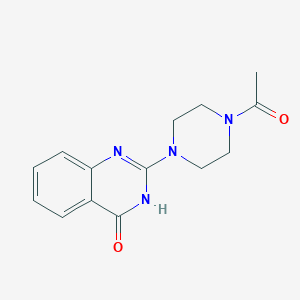
2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one” is a chemical compound with a molecular weight of 170.21 . It is also known as 2-(4-acetylpiperazin-1-yl)acetaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2-(4-acetylpiperazin-1-yl)acetamide molecule contains a total of 28 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease. Their bioactivities were evaluated by the Ellman’s method .科学的研究の応用
Synthesis and Chemical Reactions
A key aspect of the research involves the synthesis of quinazolinone derivatives through cyclization reactions. Shikhaliev et al. (2008) detailed cyclization of cyanamides with methyl anthranilates and 2-aminophenyl ketones, leading to the formation of 2-amino-3,4-dihydroquinazolin-4-one derivatives (Shikhaliev et al., 2008). These synthetic pathways are critical for developing novel quinazolinone compounds with potential biological activities.
Biological Activities and Pharmacological Properties
The literature reveals a broad exploration of quinazolinone derivatives for their pharmacological properties. For example, compounds structurally related to 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one have been investigated for their antibacterial and antihypertensive activities. Chu et al. (1986) synthesized benzothiazolo[3,2-a]quinolone derivatives showing potent antibacterial activity, highlighting the potential of quinazolinone structures in developing new antibacterial agents (Chu et al., 1986). Furthermore, Honkanen et al. (1983) explored the antihypertensive activity of quinazoline derivatives, indicating the versatility of this chemical framework in addressing cardiovascular diseases (Honkanen et al., 1983).
Potential Anticonvulsant Applications
El Kayal et al. (2019) synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated them for anticonvulsant activity. This study indicates the potential of quinazolinone derivatives in neurological disorders, suggesting a possible research avenue for 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one (El Kayal et al., 2019).
Antitumor and Antimicrobial Potential
Montoya et al. (2014) synthesized NH-pyrazoline derivatives with notable antitumor activity, demonstrating the quinazolinone core's utility in cancer research (Montoya et al., 2014). Thomas et al. (2011) explored quinolin-4-yl-1,2,3-triazoles for antimycobacterial activity, further underscoring the potential of quinazolinone derivatives in addressing infectious diseases (Thomas et al., 2011).
作用機序
将来の方向性
The future directions for the study of “2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one” and similar compounds could include further exploration of their potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s . Additionally, more comprehensive studies on their physical and chemical properties, safety, and hazards could be beneficial.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(19)17-6-8-18(9-7-17)14-15-12-5-3-2-4-11(12)13(20)16-14/h2-5H,6-9H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNAQWQPVXZEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

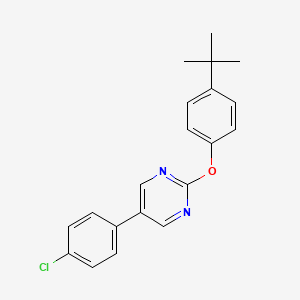
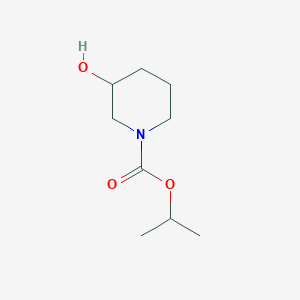

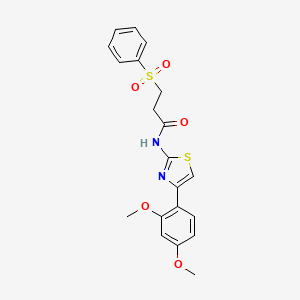
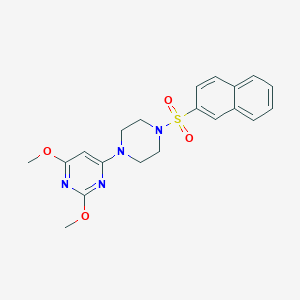
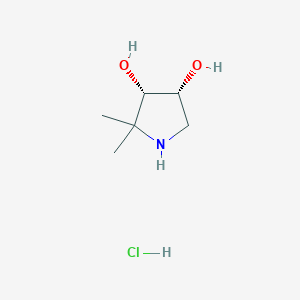
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)
![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)
![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)


![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2527393.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)